Amabiline

Pyrrolizidine alkaloid Stereochemistry Diastereomer differentiation

(+)-Amabiline is a heliotridine-type monoester PA with the critical (2S,3S) stereochemistry for mAChR anticholinergic and toxicity research. This stereoisomer ensures reproducible pharmacology distinct from the supinine diastereomer. Sourced as a validated marker for Cynoglossum amabile and chiral synthesis, it is essential for receptor assays and analytical method development. Verify (2S,3S) identity upon receipt.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
CAS No. 17958-43-9
Cat. No. B1664830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmabiline
CAS17958-43-9
SynonymsAmabiline
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESC1CC2C3(CCN2CC4=CC5=C(C=C43)OCO5)C(C1O)O
InChIInChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13-,15-/m0/s1
InChIKeyDRVWTOSBCBKXOR-WHOFXGATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Buy (+)-Amabiline CAS 17958-43-9 | Pyrrolizidine Alkaloid Reference Standard for mAChR Research


(+)-Amabiline (CAS 17958-43-9) is an unsaturated pyrrolizidine alkaloid (PA) first isolated from Cynoglossum amabile (Boraginaceae), a plant used in traditional Chinese medicine as Daotihu [1]. This compound is a carboxylic ester formed by condensation of (2S,3S)-2,3-dihydroxy-2-isopropylbutanoic acid with supinidine (the necine base), and belongs to the class of heliotridine-type pyrrolizidine alkaloids [2]. It exhibits documented anticholinergic activity against human muscarinic acetylcholine receptors (mAChRs) and has reported antimalarial activity .

Why (+)-Amabiline CAS 17958-43-9 Cannot Be Substituted with Generic Pyrrolizidine Alkaloids


Pyrrolizidine alkaloids exhibit profound structure-dependent variations in both pharmacological activity and toxicity profiles. The stereochemical configuration at the C-3' position of the necic acid moiety is a critical determinant of biological activity, with the (2S,3S) configuration of (+)-amabiline conferring distinct receptor interactions compared to diastereomers such as supinine (2S,3R configuration, CAS 551-58-6) . Additionally, class-level evidence demonstrates that heliotridine-based esters are 2-4 times more toxic than retronecine-based esters on a molar basis, while diesters are approximately 4 times as toxic as the corresponding monoesters [1]. These stereochemical and structural variables create material differences in experimental outcomes that cannot be normalized by generic compound substitution. Procurement of the precise stereoisomer with validated identity is essential for reproducible receptor pharmacology, toxicity assessment, and analytical method development.

Quantitative Differentiation Evidence: (+)-Amabiline CAS 17958-43-9 vs. Closest Analogs


Stereochemical Identity: (2S,3S) Configuration Differentiates (+)-Amabiline from Supinine Diastereomer

(+)-Amabiline (CAS 17958-43-9) possesses a defined (2S,3S) stereochemical configuration at the necic acid moiety, distinguishing it from the closely related pyrrolizidine alkaloid supinine (CAS 551-58-6), which bears a (2S,3R) configuration at the corresponding C-3' position . Both compounds share the identical molecular formula (C15H25NO4) and supinidine necine base, yet differ in stereochemical arrangement [1]. In heliotridine-based pyrrolizidine alkaloids, the configuration of the necic acid has a pronounced effect on site selectivity (C-7 vs. C-9) during esterification and biological target engagement [2].

Pyrrolizidine alkaloid Stereochemistry Diastereomer differentiation

Anticholinergic Activity: Documented Human mAChR Antagonism for (+)-Amabiline

(+)-Amabiline demonstrates documented anticholinergic activity against human muscarinic acetylcholine receptors (mAChRs) . This receptor-level activity distinguishes it from many other pyrrolizidine alkaloids whose primary biological activities are associated with hepatotoxic metabolite formation via cytochrome P450-mediated dehydrogenation rather than direct receptor antagonism [1]. The compound has also been reported to exhibit antimalarial activity . Current open literature lacks publicly available head-to-head IC50 or Ki data comparing (+)-amabiline directly against supinine or other pyrrolizidine alkaloids at defined mAChR subtypes in the same assay system. The evidence supporting mAChR antagonism derives from vendor technical documentation referencing receptor interaction studies, though primary quantitative comparator data are not accessible in public repositories.

Muscarinic receptor Anticholinergic Receptor pharmacology

Natural Source Authentication: Cynoglossum amabile-Derived Alkaloid Profile Distinguishes (+)-Amabiline

(+)-Amabiline is one of five identified pyrrolizidine alkaloids isolated and characterized from Cynoglossum amabile Stapf & J.R.Drumm., alongside supinine, rinderine, echinatine, and 3'-O-acetylechinatine [1]. The compound was identified and differentiated from co-occurring PAs via GLC and GLC-MS analysis [2]. This defined phytochemical profile provides a verifiable natural source authentication that distinguishes (+)-amabiline from synthetic analogs or PAs isolated from other plant genera. In contrast, Cynoglossum officinale (a related species) yields a different alkaloid distribution comprising 14 distinct PAs [3].

Natural product Boraginaceae Phytochemistry

Class-Level Structure-Toxicity Relationships: Heliotridine Esters Exhibit 2-4× Higher Toxicity Than Retronecine Esters

Class-level evidence from a comprehensive screening of 62 pyrrolizidine alkaloids and derivatives demonstrates that, on a molar basis, heliotridine esters are 2-4 times as toxic as retronecine esters, while diesters of heliotridine and retronecine are approximately 4 times as toxic as their respective monoesters [1]. (+)-Amabiline, as a monoester heliotridine-type PA, would be predicted to exhibit toxicity intermediate between retronecine-based monoesters and diester PAs. Hepatotoxicity was confirmed for 7-angelylheliotridine in this study but not observed for 9-angelylheliotridine, demonstrating that even within the heliotridine subclass, positional isomerism at C-7 vs. C-9 dramatically alters toxicological outcome [2].

Hepatotoxicity Structure-activity relationship Toxicology

Validated Research Applications for (+)-Amabiline CAS 17958-43-9 Procurement


Muscarinic Acetylcholine Receptor (mAChR) Pharmacology Studies

(+)-Amabiline serves as a natural product-derived tool compound for investigating anticholinergic activity at human mAChR receptors [1]. This application leverages its documented receptor-level pharmacology, distinguishing it from hepatotoxicity-focused PA studies. Researchers should verify the (2S,3S) stereochemical identity [2] prior to use, as the diastereomer supinine (2S,3R) would not be expected to exhibit identical receptor binding characteristics.

Pyrrolizidine Alkaloid Structure-Toxicity Relationship (STR) Studies

(+)-Amabiline, as a heliotridine-type monoester PA, provides a structurally defined probe for investigating how stereochemistry at the necic acid C-3' position (2S,3S vs. 2S,3R in supinine) influences toxicity outcomes [1]. Class-level evidence establishes that heliotridine esters exhibit 2-4× higher toxicity than retronecine esters [2], providing a framework for comparative toxicology experiments.

Analytical Reference Standard for Cynoglossum amabile Phytochemical Analysis

(+)-Amabiline is a validated marker compound for the identification and quantification of pyrrolizidine alkaloids in Cynoglossum amabile extracts via GLC and GLC-MS [1]. As one of five characterized PAs from this species [2], it is essential for botanical authentication studies of Daotihu (traditional Chinese medicine) and for PA contamination monitoring in Boraginaceae-derived products.

Total Synthesis Method Development and Stereochemical Validation

(+)-Amabiline has been the subject of enantioselective total synthesis efforts [1], making it a valuable reference for synthetic methodology development and stereochemical validation. The availability of defined synthetic routes provides a benchmark for assessing synthetic access to chiral pyrrolizidine scaffolds.

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